REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]C(=O)C(C)(C)C)=[C:5]([C:16](=[O:21])[C:17]([F:20])([F:19])[F:18])[CH:4]=1.C(=O)(O)[O-].[Na+]>C(COC)OC>[NH2:9][C:6]1[CH:7]=[CH:8][C:3]([Cl:2])=[CH:4][C:5]=1[C:16](=[O:21])[C:17]([F:20])([F:18])[F:19] |f:2.3|
|
Name
|
|
Quantity
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257 mmol
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Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=C(C=C1)NC(C(C)(C)C)=O)C(C(F)(F)F)=O
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C(OC)COC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux conditions for two hours until no starting material
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Duration
|
2 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
reaction to 0° C.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
EXTRACTION
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Details
|
was extracted with ethyl acetate (3×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over MgSO4 and Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtering mixture
|
Type
|
CONCENTRATION
|
Details
|
the collected filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude yellow solid
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)Cl)C(C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |